![molecular formula C11H15Cl2NO B13066729 1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H15Cl2NO. It is a derivative of phenylethylamine and contains a dichlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dichlorophenylacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. It is known to inhibit certain enzymes, leading to altered biochemical pathways. The dichlorophenyl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
類似化合物との比較
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanol: Similar structure but with an ethanol group instead of propanol.
3-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to molecular targets, making it a valuable compound in various applications.
特性
分子式 |
C11H15Cl2NO |
|---|---|
分子量 |
248.15 g/mol |
IUPAC名 |
1-[1-(3,4-dichlorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(15)6-14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChIキー |
NDEVMIUMCSNKIN-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(C)C1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)

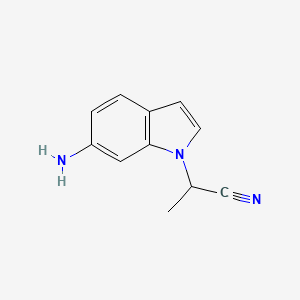
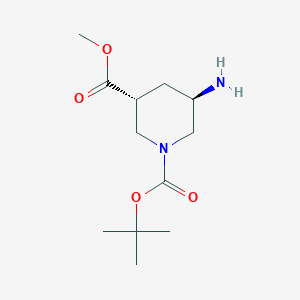
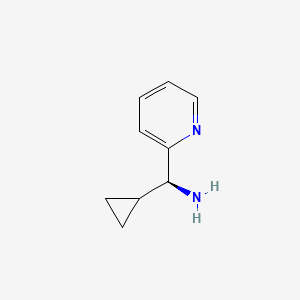
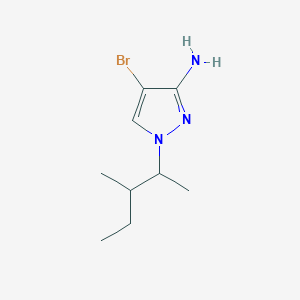
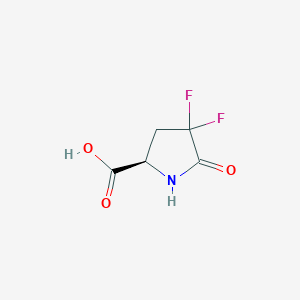
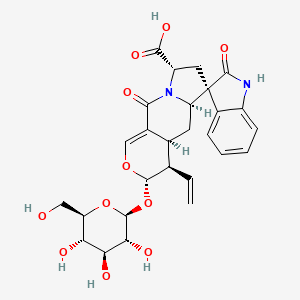
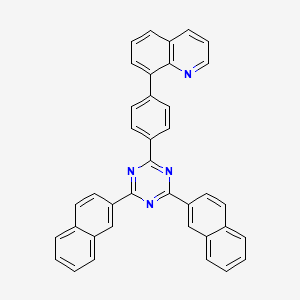

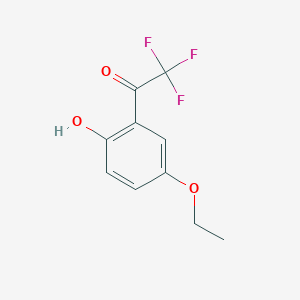

![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)
